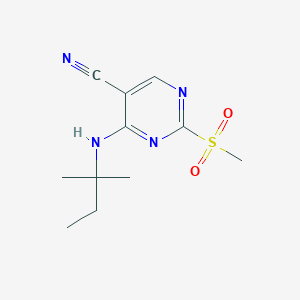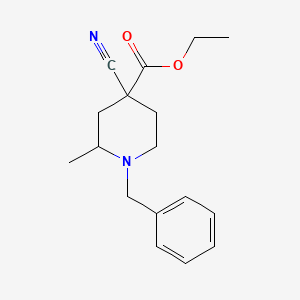
Cetylbenzyldimethylammonium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetylbenzyldimethylammonium hydroxide is a quaternary ammonium compound with the chemical formula C25H47NO . It is known for its surfactant properties and is commonly used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cetylbenzyldimethylammonium hydroxide is typically synthesized through the quaternization of cetylamine with benzyl chloride, followed by the addition of dimethylamine. The reaction is carried out in a polar solvent such as acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Cetylbenzyldimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines .
Wissenschaftliche Forschungsanwendungen
Cetylbenzyldimethylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a surfactant in cell lysis buffers for DNA extraction.
Medicine: It is explored for its antimicrobial properties in pharmaceutical formulations.
Industry: It is utilized in the production of detergents and disinfectants .
Wirkmechanismus
The mechanism of action of cetylbenzyldimethylammonium hydroxide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This is primarily due to its amphiphilic nature, which allows it to integrate into the membrane and destabilize it .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium hydroxide: Commonly used in organic synthesis as a strong base
Uniqueness
Cetylbenzyldimethylammonium hydroxide is unique due to its specific combination of a long cetyl chain and a benzyl group, which enhances its surfactant properties and makes it particularly effective in disrupting lipid membranes .
Eigenschaften
CAS-Nummer |
54942-73-3 |
|---|---|
Molekularformel |
C25H47NO |
Molekulargewicht |
377.6 g/mol |
IUPAC-Name |
benzyl-hexadecyl-dimethylazanium;hydroxide |
InChI |
InChI=1S/C25H46N.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
LAUPTJWHHKNSCT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid](/img/structure/B13876785.png)


![[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl methanesulfonate](/img/structure/B13876796.png)



![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876840.png)



![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)
![Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)

